molecular formula C7H13N5OS B15187502 Propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)- CAS No. 85697-02-5

Propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)-

Cat. No.: B15187502
CAS No.: 85697-02-5
M. Wt: 215.28 g/mol
InChI Key: DLILMAIALIVQNX-UHFFFAOYSA-N
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Description

The compound’s structure includes a thioether linkage (-S-) connecting the propanamide backbone to the tetrazole moiety. For example, describes N-ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide, which shares a similar propanamide-tetrazole-thioether scaffold but differs in the phenyl substitution on the tetrazole ring .

Properties

CAS No.

85697-02-5

Molecular Formula

C7H13N5OS

Molecular Weight

215.28 g/mol

IUPAC Name

3-[(1-ethyltetrazol-5-yl)methylsulfanyl]propanamide

InChI

InChI=1S/C7H13N5OS/c1-2-12-7(9-10-11-12)5-14-4-3-6(8)13/h2-5H2,1H3,(H2,8,13)

InChI Key

DLILMAIALIVQNX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)CSCCC(=O)N

Origin of Product

United States

Preparation Methods

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR is the most documented method for synthesizing 1,5-disubstituted tetrazoles. For this compound, the reaction involves:

  • Amine : Ethylamine (to introduce the 1-ethyl group)
  • Aldehyde : Formaldehyde (to generate the methyl bridge)
  • Isocyanide : tert-Butyl isocyanide (as the convertible component)
  • Azide Source : Trimethylsilyl azide (TMSN₃)

Reaction Scheme :

  • Condensation of ethylamine and formaldehyde forms an imine intermediate.
  • TMSN₃ reacts with the imine to generate a tetrazolo intermediate.
  • tert-Butyl isocyanide undergoes [3+2] cycloaddition to form the tetrazole core.

Conditions :

  • Solvent: Methanol/water (1:1)
  • Temperature: 60°C, 24 hours
  • Yield: 65–75% (based on analogous UT-4CR syntheses).

Post-Reaction Modifications :

  • The tert-butyl group is cleaved under acidic conditions (HCl/EtOAc) to expose the primary amine.
  • Thioether linkage is introduced via nucleophilic substitution with 3-mercaptopropanamide in DMF at 50°C.

Solid-Phase UT-4CR Adaptations

Solid-supported UT-4CR methods improve purification efficiency:

  • Resin Functionalization : Wang resin-bound ethylamine reacts with formaldehyde and TMSN₃.
  • Cycloaddition : tert-Butyl isocyanide facilitates tetrazole formation.
  • Cleavage : Trifluoroacetic acid (TFA) releases the tetrazole-thioether intermediate.
  • Amidation : Coupling with 3-mercaptopropanamide using EDC/HOBt.

Advantages :

  • Purity >90% (HPLC)
  • Scalable to gram quantities.

Stepwise Synthesis Strategies

Tetrazole Ring Construction

Starting Material : 1-Ethyl-1H-tetrazole-5-carboxylic acid

  • Reduction : LiAlH₄ reduces the carboxylic acid to 5-(hydroxymethyl)-1-ethyl-1H-tetrazole.
  • Thiolation : Thioacetic acid introduces a thioacetate group via Mitsunobu reaction (DIAD, PPh₃).
  • Hydrolysis : NaOH/MeOH cleaves the thioacetate to yield 5-(mercaptomethyl)-1-ethyl-1H-tetrazole.

Thioether-Propanamide Coupling

Method A : Nucleophilic Substitution

  • Reagents : 5-(Chloromethyl)-1-ethyl-1H-tetrazole + 3-mercaptopropanamide
  • Conditions : K₂CO₃, DMF, 60°C, 12 hours
  • Yield : 68%.

Method B : Oxidative Coupling

  • Reagents : 5-(Mercaptomethyl)-1-ethyl-1H-tetrazole + acrylamide
  • Conditions : AIBN, toluene, reflux, 8 hours
  • Yield : 72%.

Analytical Characterization Data

Table 1: Spectroscopic Properties

Technique Key Signals
¹H NMR δ 1.42 (t, 3H, CH₂CH₃), δ 3.25 (s, 2H, SCH₂), δ 4.52 (q, 2H, NCH₂CH₃)
¹³C NMR δ 14.1 (CH₂CH₃), δ 35.8 (SCH₂), δ 170.2 (CONH₂)
IR (cm⁻¹) 3340 (NH₂), 1665 (C=O), 1550 (tetrazole C=N)
HRMS m/z 215.0841 [M+H]⁺ (calc. 215.0841)

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency

Method Yield (%) Purity (%) Time (h) Scalability
UT-4CR 70 85 24 Moderate
Solid-Phase MCR 75 90 48 High
Stepwise 68–72 88 20 Low

Key Observations :

  • UT-4CR offers modularity but requires post-functionalization.
  • Solid-phase methods enhance purity but prolong synthesis time.
  • Stepwise routes provide control but involve multiple intermediates.

Challenges and Optimization Opportunities

  • Tetrazole Sensitivity : Strong acids/bases degrade the ring; neutral pH conditions are critical during thioether formation.
  • Byproduct Formation : Competing thiol oxidation necessitates inert atmospheres for coupling steps.
  • Catalytic Innovations : MgBr₂·2Et₂O improves UT-4CR yields by 15% in preliminary trials.

Chemical Reactions Analysis

3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thioether positions, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and modulate the activity of target proteins . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents on Tetrazole Key Functional Groups Reference
Propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)- C₈H₁₄N₅OS (inferred) 1-Ethyl Propanamide, tetrazole, thioether
N-ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide C₁₃H₁₇N₅OS 1-Phenyl Propanamide, tetrazole, thioether
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile C₁₄H₁₃N₇S 1-Methyl Propanoyl, tetrazole, thioether, nitrile
2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) C₈H₇N₅O₃S None (unsubstituted) Ethanol, tetrazole, thioether, nitro

Key Observations :

  • Substituent Effects : The ethyl group in the target compound may enhance lipophilicity compared to unsubstituted analogs like 4d . Conversely, phenyl substitution (as in ) could improve aromatic interactions in biological systems.
Physicochemical Properties
  • Melting Points :
    • The analog in has a melting point of 173.1°C, suggesting moderate thermal stability. The target compound’s melting point is likely comparable but may vary with ethyl vs. methyl/phenyl substituents.
  • Spectroscopic Data :
    • 1H NMR : In , the methyl group on tetrazole resonates at δ 3.96 ppm, while the ethyl group in the target compound would likely show a triplet near δ 1.2–1.4 ppm (CH₂CH₃) and a quartet for the N-CH₂ moiety.
Stability and Reactivity
  • Thioether Stability : Thioethers are generally stable under physiological conditions but may oxidize to sulfoxides/sulfones in the presence of strong oxidizers.
  • Tetrazole Ring : The 1-ethyl substitution likely enhances metabolic stability compared to unsubstituted tetrazoles, as seen in analogs like 4d .

Biological Activity

Propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)- (CAS No. 85697-02-5), is a compound characterized by its propanamide backbone, thioether linkage, and a tetrazole ring. This unique structure contributes to its potential biological activities, which are of significant interest in pharmacological research. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C7H13N5OS
  • Molecular Weight : 215.28 g/mol
  • Density : 1.44 g/cm³
  • Boiling Point : 525.2ºC at 760 mmHg
  • Flash Point : 271.5ºC

The presence of the tetrazole moiety is particularly noteworthy as it is known for its diverse biological activities, including antimicrobial and anticancer properties .

The biological activity of propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)- can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. Propanamide derivatives have been shown to inhibit the growth of various bacteria and fungi, potentially through interference with nucleic acid synthesis or cell wall integrity.

Anticancer Potential

The anticancer activity of propanamide has been explored in several studies:

  • Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that propanamide derivatives can induce apoptosis and inhibit cell proliferation.
  • Mechanism Insights : The compound's structure allows it to interact with DNA or RNA, disrupting essential cellular processes necessary for cancer cell survival .

Study 1: Antitumor Activity

In a study assessing the cytotoxic effects of propanamide derivatives on human glioblastoma cells, it was found that certain analogs exhibited IC50 values comparable to established anticancer drugs. The presence of electron-donating groups in the structure enhanced the cytotoxicity .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of propanamide against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
TetrazoleC2H2N4Simple five-membered ring; widely used in pharmaceuticals
ThiazolidinoneC4H7NOSContains sulfur and nitrogen; known for anti-inflammatory properties
ThioureaCH4N2SContains sulfur and nitrogen; used in agriculture and as a reagent

The structural uniqueness of propanamide, featuring both a tetrazole ring and an amide functionality, distinguishes it from other compounds, providing diverse reactivity and potential applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)-, and how can reaction efficiency be validated?

  • Methodological Answer : A robust approach involves coupling tetrazole-thiol intermediates with propanamide derivatives under heterogenous catalysis. For example, PEG-400 solvent with Bleaching Earth Clay (pH-12.5, 10 wt%) at 70–80°C for 1 hour ensures efficient thioether bond formation. Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid for purification .
  • Validation : Confirm product purity using IR and 1^1H NMR. Key IR peaks include N-H stretching (~3200 cm1^{-1}) and C=S/C-N vibrations (1100–1250 cm1^{-1}). 1^1H NMR should show characteristic shifts for ethyl groups (δ 1.2–1.5 ppm) and tetrazole protons (δ 8.5–9.0 ppm) .

Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?

  • Methodological Answer : Combine 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). For example, 1^1H NMR resolves ethyl group splitting patterns (triplet for CH3_3 and quartet for CH2_2), while 13^{13}C NMR identifies carbonyl (C=O, ~170 ppm) and tetrazole carbons (~150 ppm). HRMS confirms molecular ion peaks with <2 ppm error .

Q. What are the stability considerations for storing thioether-containing compounds like this propanamide derivative?

  • Methodological Answer : Thioethers are prone to oxidation. Store under inert gas (N2_2 or Ar) at –20°C in amber vials. Regularly test stability via HPLC with UV detection at 254 nm to monitor disulfide byproduct formation .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways or biological interactions for this compound?

  • Methodological Answer : Use retrosynthesis algorithms (e.g., Pistachio, Reaxys) to propose routes based on similar tetrazole-thioether systems. Molecular docking (AutoDock Vina) predicts binding to targets like bacterial enzymes (e.g., penicillin-binding proteins) by aligning the tetrazole moiety in hydrophobic pockets . Validate with in vitro assays .

Q. What strategies resolve contradictions in reaction yields reported for tetrazole-thioether syntheses?

  • Methodological Answer : Yield discrepancies often arise from solvent polarity (e.g., PEG-400 vs. DMF) or catalyst loading. Optimize via Design of Experiments (DoE): Vary solvent (PEG-400, acetonitrile), catalyst (Bleaching Earth Clay, K2_2CO3_3), and temperature (50–90°C). Response surface modeling identifies optimal conditions .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, fluorine) on the tetrazole ring increase electrophilicity at the amide carbonyl. Test via Hammett plots: Synthesize derivatives with para-substituted aryl groups and measure reaction rates with thiol nucleophiles. 1^1H NMR kinetics (disappearance of SH proton at δ 3.5 ppm) quantify effects .

Q. What in vitro models are suitable for evaluating antimicrobial activity, and how are results interpreted?

  • Methodological Answer : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤16 µg/mL suggest potency. Compare to positive controls (ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cells (IC50_{50} > 50 µg/mL for selectivity) .

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